molecular formula C20H21N3O4 B14770735 Lenalidomide-CO-C4-alkyne

Lenalidomide-CO-C4-alkyne

Cat. No.: B14770735
M. Wt: 367.4 g/mol
InChI Key: ZYHRWKZSQDTBTB-UHFFFAOYSA-N
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Description

Lenalidomide-CO-C4-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. This compound is a modified version designed to enhance certain chemical properties, making it useful for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-CO-C4-alkyne involves several steps. One common method starts with the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in DMF and potassium carbonate to yield the desired compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-C4-alkyne undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Lenalidomide-CO-C4-alkyne has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies of cellular mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Lenalidomide-CO-C4-alkyne exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.

    Pomalidomide: Another analog with enhanced potency and reduced side effects.

    CC-122: A newer derivative with improved efficacy in certain cancer types.

Uniqueness

Lenalidomide-CO-C4-alkyne stands out due to its unique chemical structure, which allows for specific interactions with molecular targets. This makes it a valuable tool in both research and therapeutic applications, offering advantages over other similar compounds in terms of selectivity and potency .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hept-6-ynamide

InChI

InChI=1S/C20H21N3O4/c1-2-3-4-5-9-17(24)21-15-8-6-7-13-14(15)12-23(20(13)27)16-10-11-18(25)22-19(16)26/h1,6-8,16H,3-5,9-12H2,(H,21,24)(H,22,25,26)

InChI Key

ZYHRWKZSQDTBTB-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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